Isopropyl 4-(isobutyrylamino)benzoate
Description
Isopropyl 4-(isobutyrylamino)benzoate is an ester derivative of benzoic acid, featuring an isopropyl ester group at the para position of the benzene ring and an isobutyrylamino (-NHCOC(CH₃)₂) substituent.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
propan-2-yl 4-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-9(2)13(16)15-12-7-5-11(6-8-12)14(17)18-10(3)4/h5-10H,1-4H3,(H,15,16) |
InChI Key |
WMQPTRVDQDLODU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between isopropyl 4-(isobutyrylamino)benzoate and related compounds:
Key Observations :
- The amide group in this compound distinguishes it from simple alkyl benzoates (e.g., isopropyl benzoate), likely enhancing hydrogen-bonding capacity and thermal stability .
- Compared to ethyl 4-(dimethylamino)benzoate, the isobutyrylamino group may reduce basicity but increase steric hindrance, affecting reactivity in polymerization or photochemical applications .
Reactivity and Performance in Polymer Systems
Evidence from resin chemistry highlights the role of substituents in reactivity:
- Ethyl 4-(dimethylamino)benzoate demonstrates higher polymerization efficiency (degree of conversion = 78%) compared to 2-(dimethylamino) ethyl methacrylate (65%) in resin cements. This is attributed to its superior electron-donating amine group .
Physical and Toxicological Properties
Notes:
- The isobutyrylamino group may mitigate volatility, enhancing stability in formulations compared to simpler esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
